![molecular formula C8H7Br2NO2 B6341232 Ethyl 2,6-dibromonicotinate CAS No. 1214332-54-3](/img/structure/B6341232.png)
Ethyl 2,6-dibromonicotinate
Overview
Description
Ethyl 2,6-dibromonicotinate is a brominated derivative of nicotinic acid, with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . This compound is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities.
Preparation Methods
Ethyl 2,6-dibromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the nicotinate ring . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2,6-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2,6-diaminonicotinate using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,6-dibromonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of brominated derivatives and their biological activities.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2,6-dibromonicotinate involves its interaction with specific molecular targets, depending on the context of its use. For example, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds . The exact molecular pathways and targets can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 2,6-dibromonicotinate can be compared with other brominated nicotinates, such as ethyl 3,5-dibromonicotinate and ethyl 4-bromonicotinate. These compounds share similar bromination patterns but differ in the position of the bromine atoms on the nicotinate ring. The unique positioning of the bromine atoms in this compound makes it particularly useful for specific synthetic applications where regioselectivity is crucial .
Similar compounds include:
- Ethyl 3,5-dibromonicotinate
- Ethyl 4-bromonicotinate
- Ethyl 2-bromonicotinate
These compounds can be used in similar synthetic applications but may offer different reactivity and selectivity profiles.
Biological Activity
Ethyl 2,6-dibromonicotinate (C8H7Br2NO2) is a brominated derivative of nicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2 and 6 positions with bromine atoms and an ethyl ester group. This structural arrangement enhances its chemical properties, making it a candidate for various biological applications. The molecular weight of this compound is approximately 308.96 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The presence of bromine atoms increases its binding affinity through halogen bonding, which can modulate enzyme activities involved in metabolic pathways or signal transduction processes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways.
- Receptor Modulation : It could interact with receptors involved in various physiological processes.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound.
- Antitumor Properties : Preliminary studies suggest that brominated derivatives may influence tumor metabolism and exhibit cytotoxic effects on cancer cells .
- Neuropharmacological Effects : Due to its structural similarity to other nicotinic derivatives, it may affect neurotransmitter systems and exhibit neuroprotective properties.
Study on Antimicrobial Activity
A study investigated the antimicrobial effects of various brominated nicotinates. This compound was found to inhibit the growth of Mycobacterium tuberculosis at low micromolar concentrations. The structure-activity relationship highlighted that the presence of bromine significantly enhances its antibacterial potency compared to non-brominated analogs .
Tumor Metabolism Research
In a recent investigation into tumor metabolism abnormalities, researchers explored the effects of halogenated compounds on cancer cell lines. This compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antitumor | Enzyme inhibition, receptor modulation |
Ethyl 3,5-dibromonicotinate | Moderate antimicrobial | Similar binding interactions |
Ethyl 4-bromonicotinate | Low cytotoxicity | Less effective due to different substitution pattern |
The comparative analysis shows that while all compounds share similar structural features, the position of bromination significantly influences their biological activity and mechanism of action.
Properties
IUPAC Name |
ethyl 2,6-dibromopyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLOKPIKZLUYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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